Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate
Overview
Description
“Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” is a chemical compound . It is a pale-yellow to yellow-brown solid with a molecular weight of 220.23 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15)
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” are not provided in the search results. For a comprehensive analysis of chemical reactions, it would be best to refer to peer-reviewed papers and technical documents related to this compound .Physical And Chemical Properties Analysis
“Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 220.23 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Tautomerism and Chemical Properties
- The compound exhibits tautomerism, showing a mixture of unsaturated and saturated esters in solution, as demonstrated through nuclear magnetic resonance studies. This characteristic is crucial for understanding its reactivity and stability in different chemical environments (Chapman, 1966).
Application in Corrosion Inhibition
- Quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on quinoxaline compounds, including derivatives similar to Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, to assess their efficiency as corrosion inhibitors for copper in nitric acid media. The relationship between molecular structure and inhibition efficiency was determined, providing insights into their potential applications in protecting metals from corrosion (Zarrouk et al., 2014).
Hydrolysis Reactions
- Studies on the hydrolysis of related compounds have contributed to understanding the chemical behavior of Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate under various conditions. This information is valuable for its application in synthesis and decomposition processes (Iwanami et al., 1964).
Crystal Structure Analysis
- The crystal structure of a closely related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, reveals interesting molecular packing and intramolecular interactions. Such analyses aid in the design of new materials and understanding of the compound's physical properties (Ferfra et al., 2000).
Oxidative Chemistry
- The compound's derivatives have been studied for their oxidative chemistry, including reactions with hydrogen peroxide. These studies are relevant for understanding its potential role in synthetic chemistry and biological systems (Lucia et al., 2006).
Synthesis and Potential Therapeutic Applications
- Synthesis studies have led to new derivatives with potential non-steroidal anti-inflammatory and analgesic properties. Such research highlights the pharmaceutical applications of Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate derivatives (Wagle et al., 2008).
Safety And Hazards
The compound has been labeled with the exclamation mark pictogram, indicating that it may pose certain hazards. The hazard statements include H302, and the precautionary statements include P264, P270, P301+P312, and P330 . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .
properties
IUPAC Name |
methyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQLPLNTXLZLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610253 | |
Record name | Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate | |
CAS RN |
491850-48-7 | |
Record name | Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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